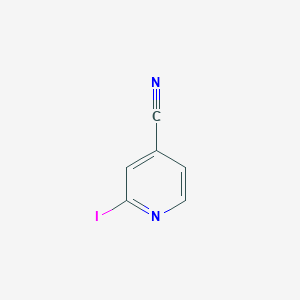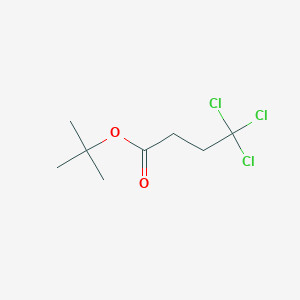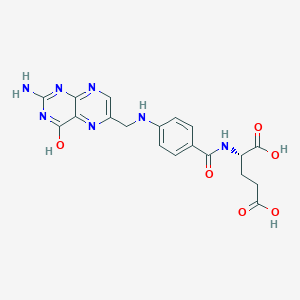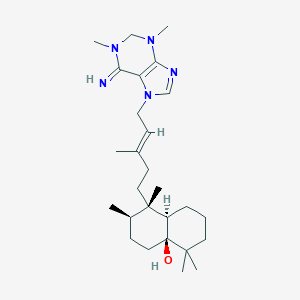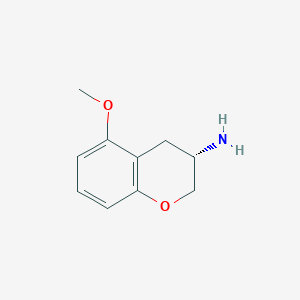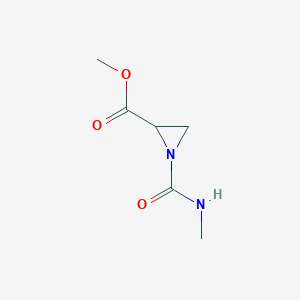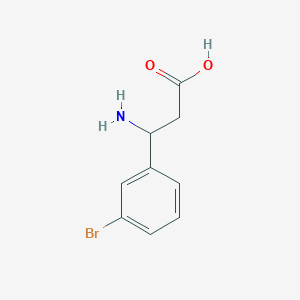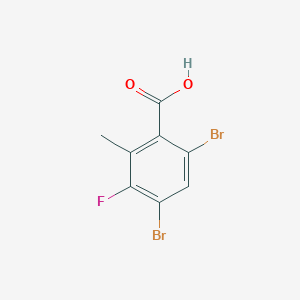![molecular formula C15H24O3S B038742 Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester CAS No. 113641-66-0](/img/structure/B38742.png)
Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester, also known as ethyl 2-(butyryloxy)-3-(ethylthio)propionate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester can promote the acetylation of histones, leading to changes in gene expression and ultimately resulting in the observed anti-inflammatory and anti-tumor effects.
Biochemische Und Physiologische Effekte
Studies have shown that Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester can induce apoptosis (programmed cell death) in various cancer cell lines. Additionally, it has been shown to inhibit the proliferation of cancer cells and to suppress the production of pro-inflammatory cytokines. These effects are believed to be mediated by the inhibition of HDACs and the resulting changes in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester is its relatively low toxicity. This makes it a potentially useful compound for in vitro and in vivo studies. However, its low solubility in water can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester. One area of interest is in the development of new cancer therapies. Studies have shown that Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester can induce apoptosis in cancer cells, making it a potentially useful compound for the development of new cancer treatments. Additionally, further studies on the mechanism of action of Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester could lead to the discovery of new targets for the treatment of various diseases. Finally, investigations into the pharmacokinetics and pharmacodynamics of Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester could provide important information for the development of new drugs and therapies.
Synthesemethoden
The synthesis of Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester involves the reaction of Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester 2-oxo-3-oxopropionate with 2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propanoic acid in the presence of triButyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esteramine and 1,3-dicyclohexylcarbodiimide. The resulting compound is then treated with butyric anhydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester has been investigated for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs and therapies. Studies have shown that Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester exhibits anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
113641-66-0 |
|---|---|
Produktname |
Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester |
Molekularformel |
C15H24O3S |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
[5-(2-ethylsulfanylpropyl)-3-oxocyclohexen-1-yl] butanoate |
InChI |
InChI=1S/C15H24O3S/c1-4-6-15(17)18-14-9-12(8-13(16)10-14)7-11(3)19-5-2/h10-12H,4-9H2,1-3H3 |
InChI-Schlüssel |
NYEHXJRCWJOVPK-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=CC(=O)CC(C1)CC(C)SCC |
Kanonische SMILES |
CCCC(=O)OC1=CC(=O)CC(C1)CC(C)SCC |
Synonyme |
Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



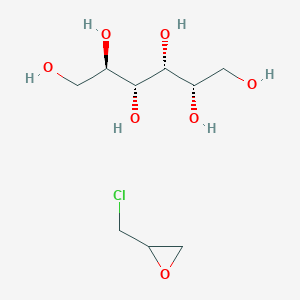
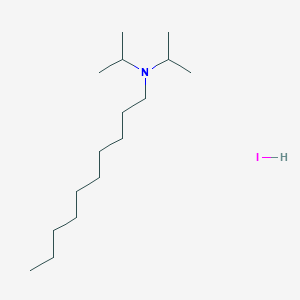
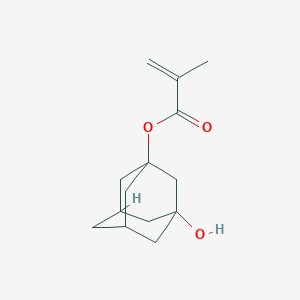
![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)
![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)
![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)
